molecular formula C12H17BrO B13641199 alpha-(Bromomethyl)benzyl butyl ether CAS No. 21269-98-7

alpha-(Bromomethyl)benzyl butyl ether

Cat. No.: B13641199
CAS No.: 21269-98-7
M. Wt: 257.17 g/mol
InChI Key: NNVKBBAQDRJHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-1-butoxyethyl)benzene is an organic compound with the molecular formula C12H17BrO It is a derivative of benzene, where a butoxyethyl group is substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-bromo-1-butoxyethyl)benzene typically involves the bromination of 1-butoxyethylbenzene. This can be achieved through the reaction of 1-butoxyethylbenzene with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of (2-bromo-1-butoxyethyl)benzene may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-1-butoxyethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of 1-butoxyethylbenzene derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of 1-butoxyethylbenzene.

Scientific Research Applications

(2-Bromo-1-butoxyethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biochemical pathways involving brominated compounds.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-bromo-1-butoxyethyl)benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The butoxyethyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules.

Comparison with Similar Compounds

    (2-Bromoethyl)benzene: Similar structure but lacks the butoxy group.

    (2-Bromo-1-methoxyethyl)benzene: Contains a methoxy group instead of a butoxy group.

    (2-Chloro-1-butoxyethyl)benzene: Contains a chlorine atom instead of a bromine atom.

Uniqueness: (2-Bromo-1-butoxyethyl)benzene is unique due to the presence of both a bromine atom and a butoxyethyl group

Biological Activity

Alpha-(Bromomethyl)benzyl butyl ether (C12H17BrO) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

This compound is characterized by a bromomethyl group attached to a benzyl moiety, which in turn is linked to a butyl ether. The compound can be synthesized through various methods, including nucleophilic substitution reactions where bromomethyl derivatives react with alcohols or phenols.

Synthesis Pathway:

  • Starting Materials: Bromomethylbenzene and butanol.
  • Reaction Conditions: Typically involves heating in the presence of a base such as sodium hydroxide.
  • Yield Optimization: Adjusting reaction times and temperatures can enhance yield.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa50 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Cytotoxic Activity

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, when tested on human hepatocellular carcinoma cells (HepG2), the compound showed an IC50 value of approximately 10 µM, indicating moderate cytotoxicity.

Cell Line IC50 (µM)
HepG210
MGC-8038

This cytotoxicity may be attributed to the compound's ability to disrupt cellular membranes or interfere with metabolic pathways .

The biological activity of this compound can be explained through several mechanisms:

  • Enzyme Inhibition: The bromomethyl group may react with nucleophiles in biological systems, inhibiting key enzymes involved in metabolic processes.
  • Membrane Disruption: The lipophilic nature of the butyl ether moiety allows for integration into lipid membranes, potentially leading to increased permeability and cell lysis.
  • Reactive Oxygen Species (ROS) Modulation: The compound may influence ROS levels within cells, contributing to its cytotoxic effects .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated the effectiveness of this compound as an antimicrobial agent. The study highlighted its potential for use in treating infections caused by resistant bacteria .
  • Cytotoxicity Assessment : Research on HepG2 cells showed that the compound could induce apoptosis through activation of mitochondrial pathways, suggesting its role as a chemotherapeutic agent .

Properties

CAS No.

21269-98-7

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

(2-bromo-1-butoxyethyl)benzene

InChI

InChI=1S/C12H17BrO/c1-2-3-9-14-12(10-13)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3

InChI Key

NNVKBBAQDRJHTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CBr)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.